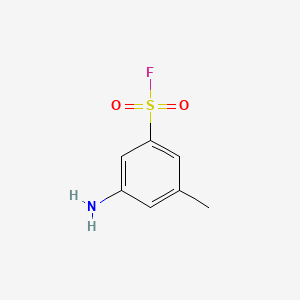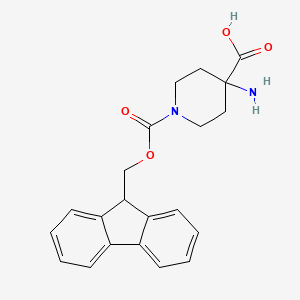![molecular formula C14H15ClN2O2S B13630031 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro-substituted quinazoline ring attached to a propanoic acid moiety via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate.
Introduction of the Chloro and Isopropyl Groups: The chloro and isopropyl groups are introduced through electrophilic substitution reactions on the quinazoline ring.
Thioether Formation: The thioether linkage is formed by reacting the chloro-substituted quinazoline with a thiol compound under appropriate conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the thioether-linked quinazoline.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline and tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4(3H)-quinazolinone and 2,3-disubstituted-4(3H)-quinazolinones.
Thioether-Linked Compounds: Compounds with similar thioether linkages, such as thioether-linked indoles.
Uniqueness
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is unique due to its specific substitution pattern and the presence of both a chloro and isopropyl group on the quinazoline ring.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(2)13-16-11-4-3-9(15)7-10(11)14(17-13)20-6-5-12(18)19/h3-4,7-8H,5-6H2,1-2H3,(H,18,19) |
InChI Key |
DIHJEDYGRHRZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


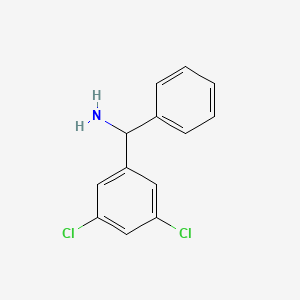
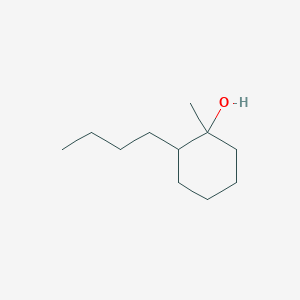

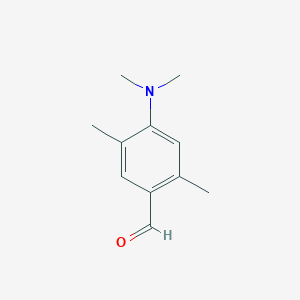

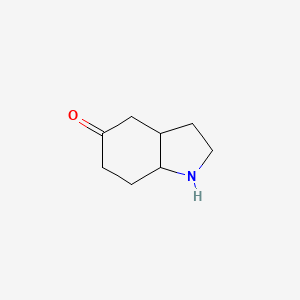
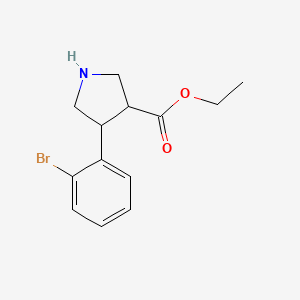

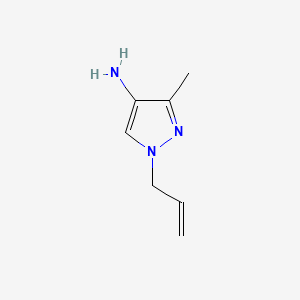
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
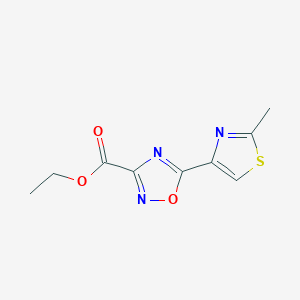
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
